molecular formula C30H32N4O6S B2465078 N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-83-3

N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2465078
CAS No.: 689771-83-3
M. Wt: 576.67
InChI Key: ZPXMIQNBEHNQEX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a potent and selective chemical probe for the investigation of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound acts as a highly effective ATP-competitive inhibitor, binding to the kinase domain of DYRK1A and blocking its enzymatic activity. The design of this quinazoline-based inhibitor incorporates key pharmacophores that confer both high affinity and selectivity, making it an invaluable tool for dissecting DYRK1A-specific signaling pathways without significant off-target effects against other kinases. DYRK1A is a key regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases, most notably Down syndrome and Alzheimer's disease. Research utilizing this inhibitor is therefore critical for elucidating the role of DYRK1A in neuronal differentiation , synaptic plasticity , and tau protein phosphorylation . It enables scientists to explore potential therapeutic strategies by modulating DYRK1A activity in models of cognitive dysfunction and neurodegeneration. This product is offered with detailed analytical data, including HPLC and mass spectrometry documentation, to guarantee its identity and high purity, ensuring the reliability and reproducibility of your experimental results. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O6S/c1-37-22-7-4-20(5-8-22)18-34-29(36)24-16-21(33-12-14-40-15-13-33)6-10-25(24)32-30(34)41-19-28(35)31-26-17-23(38-2)9-11-27(26)39-3/h4-11,16-17H,12-15,18-19H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXMIQNBEHNQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline, 4-methoxybenzyl chloride, and morpholine. The synthesis may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone core with a thiol or disulfide compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety.

    Morpholine Derivatives: Compounds containing a morpholine ring.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological activities. It contains multiple functional groups that contribute to its biological activity:

  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Morpholine moiety : Often associated with improved solubility and bioavailability.
  • Sulfanyl acetamide linkage : Potentially involved in biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Quinazoline AMCF-715.2Induction of apoptosis via caspase activation
Quinazoline BHCT11612.8Inhibition of cell cycle progression
N-(2,5-Dimethoxyphenyl)...A549TBDTBD

Anti-inflammatory Effects

Compounds with a similar backbone have shown promising anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). These enzymes are critical in the inflammatory response, making them key targets for anti-inflammatory drug development.

Table 2: COX Inhibition by Quinazoline Derivatives

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound X19.4542.1
Compound Y26.0431.4

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate growth and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspases has been documented in related compounds.
  • Antiangiogenic Activity : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry examined a series of quinazoline derivatives, including those structurally related to N-(2,5-dimethoxyphenyl)... The study found that certain substitutions significantly enhanced cytotoxicity against ovarian cancer cells.
  • Inflammation Model : In an animal model of arthritis, a related compound was administered and showed a marked reduction in inflammatory markers (TNF-alpha and IL-6), suggesting potential therapeutic benefits for inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including nucleophilic substitution and sulfanyl group incorporation. For example, acetyl chloride and Na₂CO₃ in CH₂Cl₂ are used for acetylation, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Purity is confirmed by analytical techniques such as HPLC (to monitor intermediates) and ¹H/¹³C NMR spectroscopy (to verify structural integrity and absence of impurities) .

Q. Which spectroscopic methods are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) .
  • ESI/APCI(+) MS : Confirms molecular weight (e.g., m/z 347 [M+H]⁺) and dimerization tendencies (e.g., m/z 715 [2M+Na]⁺) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(10) motifs) .

Q. How can reaction yields be optimized during sulfanyl acetamide formation?

Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of sulfur-containing intermediates .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .
  • Stoichiometric ratios : Excess thiolating agents (e.g., NaSH) ensure complete substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray (planar amide groups) and NMR data (rotational flexibility) can arise from dynamic effects in solution. Hybrid approaches include:

  • Variable-temperature NMR : Detects conformational changes (e.g., amide rotation barriers) .
  • DFT calculations : Models electronic environments to align experimental and theoretical data .

Q. How does the morpholine moiety influence bioactivity and solubility?

The morpholine ring enhances water solubility via its oxygen atom’s lone pairs, which participate in hydrogen bonding. Its conformational flexibility may also modulate interactions with biological targets (e.g., kinase enzymes). Comparative studies with morpholine-free analogs show reduced solubility and altered IC₅₀ values in enzyme assays .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via LC-MS .
  • Microsomal stability assays : Use liver microsomes to assess metabolic susceptibility, identifying vulnerable sites (e.g., sulfanyl or morpholine groups) .

Q. How can computational modeling predict SAR for quinazolinone derivatives?

  • QSAR models : Correlate substituent electronegativity (e.g., methoxy groups) with activity using descriptors like logP and polar surface area .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) to prioritize derivatives with improved affinity .

Methodological Considerations

Q. What protocols mitigate challenges in isolating intermediates during synthesis?

  • Flash chromatography : Resolves closely eluting intermediates using gradients (e.g., 0–8% MeOH in CH₂Cl₂) .
  • Counterion exchange : Converts sticky intermediates into crystalline salts (e.g., HCl salts) for easier handling .

Q. How are crystallographic data refined to resolve disorder in aromatic rings?

  • Restrained refinement : Applies geometric constraints to overlapping atoms in disordered regions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O bonds) to validate packing models .

Q. What statistical tools analyze dose-response data in preclinical studies?

  • Non-linear regression : Fits IC₅₀/EC₅₀ curves using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups in vivo .

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